(R)-Suprofen is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the class of aryl-phenylketones. It was developed by Janssen Pharmaceutica and was primarily used as an ophthalmic solution to prevent pupil constriction during eye surgeries. The compound is recognized for its analgesic, antipyretic, and anti-inflammatory properties, although it has been withdrawn from the market in the United States due to safety concerns related to renal effects .
The synthesis of (R)-Suprofen involves multiple steps typical of organic synthesis, which may include the following strategies:
(R)-Suprofen has a complex molecular structure characterized by its aryl-phenylketone framework. The compound's chemical formula is with a molecular weight of approximately 254.28 g/mol. Its structural representation includes:
The stereochemistry of (R)-Suprofen plays a crucial role in its biological activity, particularly in its interaction with cyclooxygenase enzymes .
(R)-Suprofen primarily acts through its inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid into prostaglandins and thromboxanes—key mediators in inflammation. The reaction mechanism involves:
The compound's reactivity can also be influenced by its functional groups, allowing participation in various organic transformations typical of NSAIDs .
The mechanism of action for (R)-Suprofen involves:
This dual inhibition is significant for its therapeutic effects in managing pain and inflammation associated with ocular surgery .
(R)-Suprofen exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as an effective ophthalmic agent .
While (R)-Suprofen has been withdrawn from the market in the United States, it had specific applications:
Despite its withdrawal, ongoing research may explore alternative applications or derivatives that retain efficacy while minimizing adverse effects .
Kinetic resolution remains pivotal for obtaining enantiopure (R)-Suprofen from racemic mixtures. Lipase-catalyzed transesterification in organic solvents demonstrates high enantioselectivity. Candida rugosa lipase preferentially acetylates the (S)-enantiomer of Suprofen thioesters, leaving (R)-enantiomers enriched. Key parameters include:
Table 1: Kinetic Parameters for Lipase-Catalyzed Resolution of Suprofen Esters
Substrate | Lipase | Solvent | E-value | Yield (R)-Suprofen (%) | ee (%) |
---|---|---|---|---|---|
Suprofen ethyl ester | Candida rugosa | Isooctane | 120 | 45 | >99 |
Suprofen trifluoroethyl thioester | Candida antarctica | Toluene | >200 | 38 | 98 |
Suprofen methyl ester | Pseudomonas fluorescens | Cyclohexane | 85 | 42 | 95 |
Cyclodextrins (CDs) enable chiral discrimination of Suprofen enantiomers via host-guest interactions. Neutral and charged single-isomer CD derivatives exhibit superior reproducibility over randomly substituted counterparts in capillary electrophoresis (CE):
Table 2: Cyclodextrin-Based Separation Systems for Suprofen Enantiomers
Technique | Cyclodextrin Selector | Separation Conditions | Resolution (Rs) | Enantiomer Elution Order |
---|---|---|---|---|
CE | Sulfobutyl ether-β-CD | pH 8.5, 15 mM CD, 25 kV | 3.1 | (S) before (R) |
HPLC | 3-(Carboxymethyl)-γ-CD CSP | Acetonitrile/0.1% TFA (85:15), 1 mL/min | 1.8 | (R) before (S) |
SFC | Hydroxypropyl-γ-CD | CO₂/MeOH (80:20), 120 bar | 2.5 | (S) before (R) |
(R)-Suprofen undergoes unidirectional enzymatic inversion to the (S)-antipode, critical for pharmacological activity:
Table 3: Biotransformation Parameters for (R)-Suprofen
Process | Catalyst | Kinetic Parameter | Value | Outcome |
---|---|---|---|---|
Chiral inversion | Hepatic CYP2C9 | Conversion rate | >80% | (R) → (S) isomerization |
CYP2C9 inactivation | P450 2C9 | Kₛ (spectral affinity) | 21 μM | Irreversible enzyme inhibition |
Photodynamic oxidation | Triplet excited state | k (intramolecular H-abstraction) | 0.78 × 10⁵ s⁻¹ | Biradical formation |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3